Velusetrag

Descripción

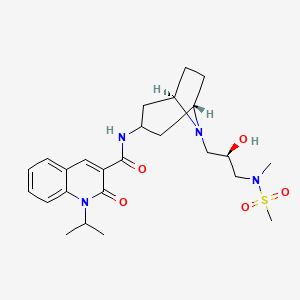

Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome. |

|---|---|

Número CAS |

866933-46-2 |

Fórmula molecular |

C25H36N4O5S |

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1 |

Clave InChI |

HXLOHDZQBKCUCR-VTHDOGFWSA-N |

SMILES isomérico |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O |

SMILES canónico |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |

Apariencia |

Solid powder |

Otros números CAS |

866933-46-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide TD-5108 TD5108 velusetrag |

Origen del producto |

United States |

Foundational & Exploratory

Velusetrag's Mechanism of Action in Gastrointestinal Motility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velusetrag (formerly TD-5108) is a novel, investigational drug candidate engineered for the treatment of gastrointestinal (GI) motility disorders, including gastroparesis and chronic idiopathic constipation (CIC).[1] It functions as a potent, highly selective serotonin 5-HT4 receptor agonist with high intrinsic activity.[2][3][4] This high selectivity for the 5-HT4 receptor, coupled with a lack of significant affinity for other receptor types, particularly the hERG potassium channel, distinguishes it from earlier generation 5-HT agonists and suggests a favorable cardiac safety profile.[5] Preclinical and clinical studies have consistently demonstrated this compound's prokinetic effects across the GI tract, accelerating gastric emptying, intestinal transit, and colonic transit. This document provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Selective 5-HT4 Receptor Agonism

This compound exerts its prokinetic effects by acting as a potent and selective agonist at the serotonin 5-HT4 receptor. These receptors are G-protein coupled receptors predominantly located on neurons and other cells, including smooth muscle cells and epithelial cells, within the enteric nervous system (ENS) of the gastrointestinal wall.

Receptor Binding and Selectivity

This compound exhibits high affinity and selectivity for the human 5-HT4 receptor. It has demonstrated good potency with a pEC50 of 8.3. Critically, its selectivity for the 5-HT4 receptor is over 500-fold higher compared to other serotonin receptor subtypes, such as 5-HT2 and 5-HT3. Furthermore, it shows no significant affinity for the hERG potassium channel (IC50 > 3 µM), which has been a safety concern with older prokinetic agents like cisapride due to the risk of cardiac arrhythmias. This high degree of selectivity is anticipated to provide a better safety and tolerability profile.

Intracellular Signaling Pathway

Upon binding to the 5-HT4 receptor on enteric neurons, this compound initiates a downstream signaling cascade. The 5-HT4 receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein. Agonist binding triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately facilitating the release of neurotransmitters, most notably acetylcholine (ACh), from presynaptic nerve terminals. This enhanced cholinergic stimulation of GI smooth muscle cells leads to increased contractility and coordinated peristaltic movements, thereby accelerating GI transit. Recent studies in animal models also suggest that this compound stimulates the activation of the AKT/mTOR signaling pathway, which is involved in promoting cell growth and differentiation, potentially contributing to improved axonal integrity in the colon.

Pharmacodynamic Effects on GI Motility

This compound demonstrates a pan-gastrointestinal prokinetic effect, accelerating transit from the stomach through the colon. These effects have been quantified in both healthy volunteers and patient populations.

Data from Clinical Studies

Clinical trials have evaluated the effects of this compound on gastric emptying, colonic transit, and bowel function in healthy volunteers and patients with gastroparesis or chronic constipation.

Table 1: Pharmacodynamic Effects of this compound on GI Transit in Healthy Volunteers

| Parameter (Unit) | Dose | Single Dose Effect vs. Placebo | Multiple Dose (6-day) Effect vs. Placebo |

| Colonic Transit (GC24) | 30 mg | Significant acceleration | Significant acceleration |

| 50 mg | Significant acceleration | Not reported | |

| Ascending Colon Emptying (ACE T1/2) | 30 mg | Significant acceleration | Not reported |

| 50 mg | Significant acceleration | Not reported | |

| Gastric Emptying (GE T1/2) | 15-50 mg | No significant effect | Significant acceleration (p=0.002) |

GC24: Geometric center of radiolabeled tracer in the colon at 24 hours.

Table 2: Efficacy of this compound in Patients with Gastroparesis (Phase 2 Studies)

| Study Endpoint | Dose | Duration | Result vs. Placebo | Reference |

| ≥20% reduction in GE T1/2 | 30 mg | 7 days | 52% of patients vs. 5% for placebo (p=0.002) | |

| Normalization of Gastric Emptying | 5 mg | 12 weeks | 44% of patients vs. 0% for placebo | |

| 15 mg | 12 weeks | 65% of patients vs. 0% for placebo | ||

| 30 mg | 12 weeks | 71% of patients vs. 0% for placebo | ||

| Gastroparesis Cardinal Symptom Index (GCSI) | 5 mg | 4 weeks | Statistically significant improvement |

GE T1/2: Gastric emptying half-time.

Data from Preclinical Studies

Preclinical in vivo studies in various animal species corroborate the findings in humans, demonstrating robust prokinetic activity.

Table 3: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dose | Key Findings | Reference |

| Dog | Oral administration | Increased smooth muscle contractility of the antrum, fundus, duodenum, and jejunum. More potent than tegaserod. | |

| Guinea Pig | Not specified | Increased colonic transit. | |

| Rat | Not specified | Dose-dependent relaxation of the esophagus. | |

| A53T α-synuclein Transgenic Mouse (Parkinson's Model) | 1 mg/kg & 3 mg/kg | Significantly stimulated longitudinal and circular colonic muscle contractions. Improved axonal degeneration and reduced inflammation. | |

| PrP-SCA7-92Q Transgenic Mouse (CIPO Model) | 1 mg/kg & 3 mg/kg | Reversed intestinal abnormalities, normalized tissue damage, and re-established normal glia/neuron count. |

CIPO: Chronic Intestinal Pseudo-Obstruction

Key Experimental Protocols

The prokinetic effects of this compound have been characterized using standardized and validated methodologies in clinical and nonclinical settings.

Gastric Emptying Assessment: [13C]-Octanoate Breath Test

This non-invasive method is widely used to measure the rate of solid-phase gastric emptying.

Methodology:

-

Baseline: A baseline breath sample is collected from the subject.

-

Test Meal: The subject consumes a standardized meal (e.g., scrambled eggs) containing a known amount of [13C]-octanoic acid.

-

Transit and Metabolism: As the stomach empties the meal into the small intestine, the [13C]-octanoic acid is rapidly absorbed and metabolized by the liver.

-

Exhalation: This metabolic process produces carbon dioxide labeled with the 13C isotope ([13CO2]), which is then expelled in the breath.

-

Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Analysis: The ratio of [13CO2] to [12CO2] in the breath samples is measured using mass spectrometry.

-

Calculation: The rate of [13CO2] excretion over time is used to calculate gastric emptying parameters, most notably the gastric emptying half-time (GE t1/2).

Colonic Transit Assessment: Scintigraphy

Scintigraphy is a radioisotope-based imaging technique used to quantify colonic transit time.

Methodology:

-

Radiolabel Administration: Subjects ingest a capsule containing a radiolabeled marker (e.g., 111In-labeled charcoal) that is protected by a pH-sensitive coating, ensuring its release in the colon.

-

Imaging: A gamma camera is used to acquire images of the abdomen at specific time points (e.g., 4, 24, 48 hours) to track the movement of the radiolabel through the different segments of the colon (ascending, transverse, descending, and rectosigmoid).

-

Data Analysis: The images are analyzed to determine the distribution of the radiolabel within the colon over time.

-

Endpoint Calculation: The primary endpoint is often the geometric center (GC) at 24 hours (GC24), which represents the weighted average position of the radiolabel in the colon. A higher GC value indicates faster transit. Other endpoints like ascending colon emptying half-time (ACE T1/2) can also be calculated.

In Vitro Gut Motility Assessment: Organ Bath Assay

This ex vivo technique assesses the direct effect of compounds on the contractility of isolated GI tissue segments.

Methodology:

-

Tissue Preparation: A segment of GI tissue (e.g., guinea pig ileum, human colonic muscle strips) is isolated and dissected.

-

Mounting: The tissue is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).

-

Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until stable, spontaneous, or electrically-evoked contractions are observed.

-

Compound Administration: this compound is added to the bath in a cumulative concentration-response manner.

-

Response Measurement: The changes in the force and/or frequency of muscle contractions are recorded. This allows for the determination of potency (EC50) and efficacy (Emax) of the compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of this compound (TD-5108) in Patients with Gastroparesis [prnewswire.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of this compound (TD-5108) in Patients with Gastroparesis :: Theravance Biopharma [investor.theravance.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Prokinetic Power of Velusetrag: A Deep Dive into its Pharmacodynamics in the Enteric Nervous System

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacodynamic properties of Velusetrag (also known as TD-5108), a potent and highly selective serotonin 5-HT4 receptor agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular signaling, and physiological effects of this compound within the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. Through a comprehensive review of preclinical and clinical data, this guide elucidates the mechanism by which this compound exerts its prokinetic effects, making it a promising therapeutic agent for gastrointestinal motility disorders.

Core Pharmacodynamic Profile of this compound

This compound is a high-affinity, high-intrinsic activity agonist at the 5-HT4 receptor.[1] Its prokinetic effects are a direct consequence of its interaction with this receptor subtype, which is strategically expressed on various cells within the gastrointestinal wall, including enteric neurons.[2]

Quantitative Analysis of Receptor Binding and Functional Potency

This compound's interaction with the human 5-HT4 receptor has been quantified in various in vitro assays. The following tables summarize the key pharmacodynamic parameters, demonstrating its high potency and selectivity.

| Parameter | Value | Assay Type | Cell/Tissue | Reference |

| Binding Affinity (pKi) | >7.4 | Radioligand Binding Assay | Recombinant human 5-HT4 receptor | [3] |

| Functional Potency (pEC50) | 8.3 | cAMP Accumulation Assay | Cells expressing human 5-HT4(c) receptor | [3][4] |

| Intrinsic Activity (IA) | 95% (relative to 5-HT) | cAMP Accumulation Assay | Cells expressing human 5-HT4(c) receptor |

Table 1: In Vitro Pharmacodynamic Parameters of this compound at the Human 5-HT4 Receptor.

This compound exhibits remarkable selectivity for the 5-HT4 receptor over other serotonin receptor subtypes, minimizing the potential for off-target effects.

| Receptor Subtype | Selectivity Fold (over 5-HT3) | Reference |

| 5-HT3 | >700 |

Table 2: Receptor Selectivity Profile of this compound.

Mechanism of Action: Signaling Pathways in the Enteric Nervous System

The prokinetic effects of this compound are initiated by its binding to 5-HT4 receptors located on enteric neurons. This binding activates a cascade of intracellular events that ultimately leads to enhanced gastrointestinal motility.

This compound-Induced Signaling Cascade in Enteric Neurons

Caption: this compound-induced signaling cascade in an enteric neuron leading to muscle contraction.

As depicted in the diagram, the binding of this compound to the 5-HT4 receptor triggers the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate key proteins involved in neurotransmitter release. This cascade of events facilitates the release of acetylcholine (ACh) from presynaptic terminals of enteric motor neurons. The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, initiating contraction and thereby promoting motility.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound.

In Vitro Assays

This assay is employed to determine the affinity of this compound for the 5-HT4 receptor.

-

Preparation of Receptor Source: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably expressing the human 5-HT4 receptor.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: A simplified workflow for a radioligand binding assay.

This functional assay measures the ability of this compound to stimulate the 5-HT4 receptor and induce a downstream signaling event.

-

Cell Culture: Cells expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.

-

Stimulation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of this compound relative to a full agonist like serotonin) are determined from this curve.

This assay assesses the physiological effect of this compound on intestinal muscle contraction.

-

Tissue Preparation: A segment of the guinea pig distal colon or ileum is isolated and the longitudinal muscle-myenteric plexus (LMMP) is dissected.

-

Organ Bath Setup: The LMMP strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

-

Drug Application: After an equilibration period, cumulative concentrations of this compound are added to the organ bath.

-

Recording: The contractile responses of the muscle strip are recorded.

-

Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of this compound to generate a dose-response curve.

In Vivo Models

Animal models are crucial for evaluating the prokinetic effects of this compound on the entire gastrointestinal tract.

-

Animal Model: Rats or mice are typically used.

-

Test Meal: A non-absorbable marker (e.g., phenol red) mixed with a semi-solid meal is administered orally to the animals.

-

Drug Administration: this compound or a vehicle control is administered prior to the test meal.

-

Measurement: At a specific time point after the meal, the animals are euthanized, and the amount of the marker remaining in the stomach is quantified.

-

Data Analysis: The percentage of gastric emptying is calculated and compared between the this compound-treated and control groups.

-

Animal Model: Mice or guinea pigs are commonly used.

-

Marker Administration: A non-absorbable colored marker is administered orally.

-

Drug Administration: this compound or a vehicle is administered.

-

Measurement: The time to the first appearance of the colored marker in the feces is recorded. Alternatively, at a set time point, the gastrointestinal tract is excised, and the geometric center of the marker distribution is calculated.

-

Data Analysis: The colonic transit time or the geometric center is compared between the treated and control groups to assess the prokinetic effect.

Conclusion

This compound is a highly potent and selective 5-HT4 receptor agonist with demonstrated prokinetic activity across the gastrointestinal tract. Its mechanism of action is well-defined, involving the activation of the Gs-adenylyl cyclase-cAMP signaling pathway in enteric neurons, leading to enhanced acetylcholine release and subsequent smooth muscle contraction. The comprehensive in vitro and in vivo experimental data robustly support its development as a therapeutic agent for disorders characterized by impaired gastrointestinal motility. This technical guide provides a foundational understanding of the pharmacodynamics of this compound for the scientific and drug development community.

References

- 1. Gene Set - 5HT4 type receptor mediated signaling pathway [maayanlab.cloud]

- 2. Intracellular recording from myenteric neurons of the guinea-pig ileum that respond to stretch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Preclinical Profile of Velusetrag: A Novel 5-HT4 Receptor Agonist for Gastroparesis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gastroparesis, a debilitating disorder characterized by delayed gastric emptying, presents a significant unmet medical need. Velusetrag (TD-5108), a highly selective 5-hydroxytryptamine receptor 4 (5-HT4R) agonist, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical evidence supporting the development of this compound for gastroparesis. Drawing from studies on relevant animal models of gastrointestinal dysmotility, this document details the pharmacological properties, efficacy data, and proposed mechanisms of action of this compound. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical rationale for this compound's clinical investigation in gastroparesis.

Introduction

The 5-HT4 receptor is a well-established target for prokinetic agents due to its role in promoting gastrointestinal motility.[1] this compound is a potent and selective 5-HT4R agonist with high intrinsic activity.[2] Preclinical studies, primarily in mouse models of Parkinson's disease and chronic intestinal pseudo-obstruction (CIPO) which exhibit significant gastrointestinal dysmotility, have demonstrated this compound's potential to improve gut function. While direct preclinical evidence in a dedicated gastroparesis model is limited, the findings from these related models provide a strong rationale for its application in gastroparesis.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the 5-HT4 receptor, with negligible activity at other serotonin receptor subtypes or other receptors, ion channels, and enzymes.[2][3] This high selectivity is a key differentiating feature, potentially contributing to a more favorable safety profile compared to less selective prokinetic agents that have been associated with adverse cardiovascular effects.[3]

Preclinical Efficacy in Animal Models of Gastrointestinal Dysmotility

The preclinical efficacy of this compound has been evaluated in various animal models that recapitulate key aspects of gastrointestinal dysmotility relevant to gastroparesis.

A53T α-Synuclein Transgenic Mouse Model of Parkinson's Disease

This model exhibits severe constipation and decreased colonic cholinergic transmission, providing a platform to assess the prokinetic and neuroprotective effects of this compound.

Quantitative Data Summary:

| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Statistical Significance |

| Colonic Motility (Longitudinal Muscle) | A53T α-Synuclein Tg Mice | This compound | 1 mg/kg | 10.97 ± 2.8 g/g tissue | p < 0.05 vs. Vehicle |

| This compound | 3 mg/kg | 24.67 ± 7.2 g/g tissue | p < 0.05 vs. Vehicle | ||

| Vehicle | - | 4.7 ± 0.7 g/g tissue | - | ||

| Colonic Motility (Circular Muscle) | A53T α-Synuclein Tg Mice | This compound | 1 mg/kg | 11.55 ± 1.5 g/g tissue | p < 0.05 vs. Vehicle |

| This compound | 3 mg/kg | 7.7 ± 0.52 g/g tissue | p < 0.05 vs. Vehicle | ||

| Vehicle | - | 4.9 ± 0.6 g/g tissue | - |

PrP-SCA7-92Q Transgenic Mouse Model of Chronic Intestinal Pseudo-Obstruction (CIPO)

This model is characterized by severe intestinal damage, neuronal loss, and dysmotility, offering insights into this compound's potential to address underlying neuropathic changes.

Quantitative Data Summary:

| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Statistical Significance |

| Intestinal Damage Score (Distal Small Intestine) | PrP-SCA7-92Q Tg Mice | This compound | 1 mg/kg | 2.4 ± 0.1 | p < 0.05 vs. Vehicle |

| This compound | 3 mg/kg | 1.8 ± 0.1 | p < 0.05 vs. Vehicle | ||

| Vehicle | - | 3.5 ± 0.1 | - | ||

| Intestinal Damage Score (Colon) | PrP-SCA7-92Q Tg Mice | This compound | 1 mg/kg | 2.4 ± 0.1 | p < 0.05 vs. Vehicle |

| This compound | 3 mg/kg | 1.5 ± 0.1 | p < 0.05 vs. Vehicle | ||

| Vehicle | - | 3.2 ± 0.1 | - | ||

| Neuronal Count (Distal Small Intestine) | PrP-SCA7-92Q Tg Mice | This compound | 1 mg/kg | 91.00 ± 1.88 | p < 0.05 vs. Vehicle |

| This compound | 3 mg/kg | 99.90 ± 2.68 | p < 0.05 vs. Vehicle | ||

| Vehicle | - | 73.50 ± 4.60 | - | ||

| Neuronal Count (Colon) | PrP-SCA7-92Q Tg Mice | This compound | 1 mg/kg | 145.10 ± 8.93 | p < 0.001 vs. Vehicle |

| This compound | 3 mg/kg | 175.20 ± 17.87 | p < 0.001 vs. Vehicle | ||

| Vehicle | - | 113.30 ± 5.92 | - |

Experimental Protocols

A53T α-Synuclein Transgenic Mouse Model Study

-

Animal Model: Five-month-old PrP human A53T alpha-synuclein transgenic (Tg) mice.

-

Treatment: Mice were treated daily for 4 weeks with this compound (1 or 3 mg/kg) or vehicle (water) via oral gavage.

-

Assessment of Colonic Motility: Ex vivo colonic sections were subjected to external electrical stimulation, and the resulting contractions of the longitudinal and circular muscles were recorded and quantified.

PrP-SCA7-92Q Transgenic Mouse Model Study

-

Animal Model: Eight-week-old PrP-SCA7-92Q transgenic (Tg) mice expressing human mutated Ataxin-7.

-

Treatment: Mice were treated for 5 weeks with this compound (1 and 3 mg/kg) or vehicle via oral route.

-

Assessment of Intestinal Damage: Histopathological analysis of distal small intestine and colon tissues was performed using Hematoxylin and Eosin (H&E) staining. Damage was scored based on mucosal abnormalities and the presence of ulcers.

-

Assessment of Neuronal Loss: Immunofluorescence staining for the pan-neuronal marker Hu C/D was conducted on whole-mount preparations of the distal small intestine and colon. The number of neurons was then quantified.

Diabetic Mouse Model of Gastroparesis (with Tegaserod, a 5-HT4 Agonist)

While this study did not use this compound, it provides a relevant protocol for assessing gastric emptying in a diabetic gastroparesis model.

-

Animal Model: 12-20-week-old female C57BLKS/J db/db transgenic mice.

-

Treatment: Mice were administered tegaserod (0.1-2.0 mg/kg, i.p.).

-

Assessment of Gastric Emptying: A 20% glucose test meal was administered, and the fraction of the meal remaining in the stomach at 30 minutes was determined to assess the rate of gastric emptying.

Signaling Pathways and Experimental Workflows

This compound's Proposed Signaling Pathway in Enteric Neurons

Caption: this compound's signaling cascade in enteric neurons.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of gastroparesis. Its potent and selective activation of the 5-HT4 receptor translates into significant prokinetic effects in animal models of gastrointestinal dysmotility. Furthermore, the observed neuroprotective effects in the enteric nervous system suggest a potential for disease modification beyond symptomatic relief.

Future preclinical studies should focus on evaluating this compound in a validated animal model of diabetic or idiopathic gastroparesis to directly assess its effects on gastric emptying and related pathophysiology. Such studies would provide crucial data to further support its clinical development for this indication.

Conclusion

This compound has demonstrated a robust preclinical profile as a prokinetic agent with the potential to address the underlying pathophysiology of gastroparesis. The compelling efficacy and selectivity data from relevant animal models, coupled with a well-defined mechanism of action, provide a strong foundation for its continued investigation as a novel treatment for patients with gastroparesis.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of this compound (TD-5108) in Patients with Gastroparesis [prnewswire.com]

- 3. This compound Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]

Velusetrag: A Novel Avenue for Neurodegenerative Disorders Beyond Gastroenterology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Velusetrag, a highly selective 5-HT4 receptor agonist, has demonstrated significant promise in treating gastrointestinal (GI) motility disorders. However, emerging preclinical evidence suggests its therapeutic potential may extend to neurodegenerative conditions, primarily through its anti-inflammatory and neuroprotective properties. This technical guide synthesizes the current understanding of this compound's mechanism of action and explores its potential applications beyond the GI tract, with a focus on Parkinson's and Alzheimer's diseases. We present quantitative data from key preclinical studies, detailed experimental methodologies, and visualizations of the implicated signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

This compound (formerly TD-5108) is a potent and highly selective agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). Its primary established application lies in the treatment of GI disorders such as gastroparesis and chronic idiopathic constipation, owing to its prokinetic effects that enhance gastrointestinal motility. The high selectivity of this compound for the 5-HT4R over other serotonin receptor subtypes minimizes the risk of adverse cardiovascular events that were associated with earlier generations of 5-HT4R agonists.

Recent research has unveiled a broader physiological role for the 5-HT4 receptor, with significant expression and activity in the central nervous system (CNS). This has opened up new avenues for exploring the therapeutic utility of 5-HT4R agonists like this compound in neurological and psychiatric disorders. Notably, preclinical studies in a mouse model of Parkinson's disease have indicated that this compound may mitigate neuroinflammation and axonal degeneration, key pathological features of this neurodegenerative disease. While clinical trials in Alzheimer's disease have been initiated, the data from these studies are not yet publicly available. This guide will delve into the existing evidence for these non-GI applications of this compound.

Mechanism of Action: The 5-HT4 Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is multifaceted and can be broadly categorized into canonical and non-canonical pathways.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the 5-HT4 receptor involves its coupling to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and modulate the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

Non-Canonical Src-ERK Pathway

In addition to the canonical pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of the Src tyrosine kinase. This leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), another critical signaling molecule involved in cell proliferation, differentiation, and survival. The activation of the ERK pathway is thought to contribute to the neuroprotective effects of 5-HT4R agonists.

Potential Therapeutic Applications Beyond GI Disorders

The presence and activity of 5-HT4 receptors in the brain, coupled with the signaling pathways they modulate, suggest a potential role for this compound in treating neurodegenerative diseases.

Parkinson's Disease

A significant preclinical study by Grigoletto et al. (2023) investigated the effects of this compound in a mouse model of Parkinson's disease (A53T alpha-synuclein transgenic mice).[1][2][3][4] This study provides compelling evidence for the neuroprotective and anti-inflammatory effects of this compound.

The study utilized five-month-old A53T alpha-synuclein transgenic mice, which exhibit severe constipation and decreased colonic cholinergic transmission.[1] The mice were treated daily for four weeks with either vehicle, 1 mg/kg this compound, or 3 mg/kg this compound administered orally.

The study yielded significant quantitative data demonstrating the beneficial effects of this compound on markers of neuroinflammation and axonal degeneration.

Table 1: Effect of this compound on Inflammatory Markers in a Parkinson's Disease Mouse Model

| Marker | Treatment Group | Mean ± SEM | p-value vs. Vehicle |

| Serum IL-1β (pg/mL) | Vehicle | 2.96 ± 0.18 | - |

| This compound (1 mg/kg) | 1.37 ± 0.17 | < 0.05 | |

| This compound (3 mg/kg) | 1.73 ± 0.4 | < 0.05 | |

| Colonic IL-1β (pg/mg) | Vehicle | 2.7 ± 0.3 | - |

| This compound (1 mg/kg) | 0.92 ± 0.14 | < 0.05 | |

| This compound (3 mg/kg) | 1.57 ± 0.29 | < 0.05 | |

| Serum TNF-α (pg/mL) | Vehicle | Data not provided | - |

| This compound (1 & 3 mg/kg) | Significant reduction | < 0.05 | |

| Colonic TNF-α (pg/mg) | Vehicle | Data not provided | - |

| This compound (1 & 3 mg/kg) | Significant reduction | < 0.05 | |

| GFAP-positive glia cells (count) | Vehicle | 24.35 ± 1.9 | - |

| This compound (1 mg/kg) | 17.19 ± 1.1 | < 0.05 | |

| This compound (3 mg/kg) | No significant effect | - |

Table 2: Effect of this compound on Markers of Axonal Degeneration in a Parkinson's Disease Mouse Model

| Marker | Treatment Group | Mean Fluorescence ± SEM | p-value vs. Vehicle |

| Vesicular Acetylcholine Transporter (VAChT) | Non-transgenic | 9.972 ± 1.4 | - |

| Vehicle | 6.18 ± 0.79 | - | |

| This compound (1 mg/kg) | 12.99 ± 2.39 | < 0.05 | |

| This compound (3 mg/kg) | 13.6 ± 2.30 | < 0.05 | |

| Neurofilament Heavy Chain (NF-H) | Vehicle | - | - |

| This compound (3 mg/kg) | Increased staining | p = 0.06 |

-

Animal Model: Five-month-old male and female PrP human A53T alpha-synuclein transgenic mice were used.

-

Drug Administration: this compound was dissolved in sterile water and administered daily for 28 days via oral gavage at doses of 1 mg/kg or 3 mg/kg.

-

Cytokine Measurement (ELISA): Levels of IL-1β and TNF-α in serum and colonic tissue were quantified using enzyme-linked immunosorbent assay (ELISA) kits. Specific details on the kits used were not provided in the primary publication.

-

Immunohistochemistry:

-

GFAP-positive glia cells: Colon whole-mount preparations were stained with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), followed by a fluorescently labeled secondary antibody. The number of GFAP-positive cells was counted using ImageJ software and normalized to the DAPI-stained nuclear area.

-

NF-H and VAChT: Colon whole-mount preparations were stained with primary antibodies against neurofilament-heavy chain (NF-H) and vesicular acetylcholine transporter (VAChT), followed by fluorescently labeled secondary antibodies. The intensity of the fluorescent signal was quantified.

-

Alzheimer's Disease

The rationale for investigating this compound in Alzheimer's disease stems from the known role of 5-HT4 receptors in cognitive function and the processing of amyloid precursor protein (APP). Activation of the 5-HT4 receptor has been shown to promote the non-amyloidogenic pathway of APP processing, leading to the production of the soluble and neuroprotective sAPPα fragment and a reduction in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.

A clinical trial (NCT03599279) was initiated to evaluate the effect of this compound on cognition and cerebrospinal fluid (CSF) biomarkers in individuals with early-stage Alzheimer's disease. However, the results of this trial have not been publicly disclosed. Therefore, at present, there is no quantitative data or detailed experimental protocol available for the use of this compound in Alzheimer's disease.

Discussion and Future Directions

The preclinical findings in a Parkinson's disease model are highly encouraging and suggest that this compound's therapeutic utility may extend beyond its current indications. The observed anti-inflammatory and neuroprotective effects, mediated through the 5-HT4 receptor, present a novel therapeutic strategy for neurodegenerative disorders.

The significant reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, along with the decrease in reactive gliosis (as indicated by GFAP staining), points to a potent anti-inflammatory action of this compound within the nervous system. Furthermore, the rescue of axonal degeneration markers suggests a neuro-restorative or neuroprotective capacity.

The lack of publicly available data from the Alzheimer's disease clinical trial is a significant knowledge gap. The results of this trial will be crucial in determining the translational potential of this compound for this and other neurodegenerative conditions.

Future research should focus on several key areas:

-

Elucidation of Downstream Mechanisms: A more detailed understanding of the downstream targets of the PKA and ERK pathways that mediate the anti-inflammatory and neuroprotective effects of this compound is needed.

-

Blood-Brain Barrier Penetration: While the observed central effects suggest that this compound can cross the blood-brain barrier, detailed pharmacokinetic studies to quantify its brain bioavailability are warranted.

-

Clinical Trials in Other Neurodegenerative Diseases: Given the promising preclinical data in Parkinson's disease, clinical investigations in this patient population are a logical next step.

Conclusion

This compound, a selective 5-HT4 receptor agonist, has demonstrated a compelling preclinical profile for potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease. Its ability to mitigate neuroinflammation and axonal degeneration, as evidenced by quantitative data from a mouse model, highlights a promising new direction for this compound. While its clinical efficacy in Alzheimer's disease remains to be determined, the existing data strongly support further investigation of this compound as a novel neuro-modulatory agent. This technical guide provides a foundation for researchers and drug developers to explore the exciting potential of this compound beyond the realm of gastrointestinal disorders.

References

- 1. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin receptor 4 regulates hippocampal astrocyte morphology and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid anxiolytic effects of a 5-HT₄ receptor agonist are mediated by a neurogenesis-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on Early Research of Velusetrag for Gastrointestinal Dysfunction in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by motor symptoms resulting from the loss of dopaminergic neurons in the substantia nigra. However, a significant burden of the disease comes from non-motor symptoms, which often predate the classic motor signs by decades.[1] Among these, gastrointestinal (GI) dysfunction, particularly constipation, is one of the most common, affecting a vast majority of patients and significantly impairing quality of life.[1][2][3][4] This dysfunction is linked to the accumulation of alpha-synuclein (αS) deposits within the enteric nervous system (ENS), leading to impaired gut motility.

Velusetrag (formerly TD-5108) is a potent, highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist with high intrinsic activity. 5-HT4 receptors are critical targets for treating GI motility disorders, as their activation stimulates propulsive activity. Unlike older, less selective 5-HT4 agonists that were withdrawn due to cardiovascular concerns, newer-generation agents like this compound exhibit a favorable safety profile, notably lacking significant affinity for the hERG potassium channel. This paper provides a technical overview of the foundational preclinical and clinical research evaluating this compound's potential to alleviate gut dysfunction, with a specific focus on its relevance to Parkinson's disease.

Core Mechanism of Action

This compound exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptor. These receptors are G-protein coupled receptors predominantly located on presynaptic terminals of enteric neurons. The binding of this compound to these receptors initiates a signaling cascade that facilitates the release of neurotransmitters, most notably acetylcholine (ACh). ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting peristalsis. This targeted action enhances coordinated gut motility, from gastric emptying to colonic transit. This compound is over 500-fold more selective for the human 5-HT4 receptor compared to other serotonin receptor types, minimizing off-target effects.

Preclinical Research in a Parkinson's Disease Model

A pivotal study by Grigoletto et al. (2023) provided the first direct evidence of this compound's efficacy in a relevant animal model of Parkinson's disease. The study investigated the effects of chronic this compound administration on GI dysfunction, inflammation, and neuropathology.

Experimental Protocol

-

Animal Model : The study utilized five-month-old male PrP human A53T alpha-synuclein transgenic (Tg) mice. This model is known to overexpress the human A53T mutant form of α-synuclein, leading to severe constipation and decreased colonic cholinergic transmission that mimics the GI symptoms of human PD.

-

Pharmacological Treatment : Mice were treated daily for four weeks via oral gavage. The treatment groups consisted of vehicle (sterile water), this compound at 1 mg/kg, and this compound at 3 mg/kg.

-

Colon Motility Assessment : Following the treatment period, colonic motility was assessed ex-vivo. Intestinal contractions of both longitudinal and circular smooth muscle from colonic sections were recorded in response to external electrical stimulation.

-

Inflammation and Neuropathology Analysis : Whole-mount sections from the distal colon were analyzed via immunostaining. Key markers included:

-

Glial Fibrillary Acidic Protein (GFAP) : To quantify enteric glial cell activation, an indicator of inflammation.

-

Neurofilament Heavy Polypeptide (NF-H) and Vesicular Acetylcholine Transporter (VAChT) : To assess the health and density of neuronal axons and cholinergic terminals, respectively.

-

Pro-inflammatory cytokines (IL-1β and TNF-α) were measured in both serum and colonic tissue.

-

-

Microbiota Analysis : The composition of the intestinal microbiome was analyzed to determine if this compound could reverse PD-associated dysbiosis.

Quantitative and Qualitative Data Summary

This compound treatment demonstrated significant, dose-dependent improvements across multiple pathological hallmarks of PD-related gut dysfunction.

Table 1: Effect of this compound on Colonic Motility in A53T α-Synuclein Mice

| Muscle Layer | Vehicle (Water) | This compound (1 mg/kg) | This compound (3 mg/kg) | Statistical Significance |

|---|---|---|---|---|

| Longitudinal Contraction (g/g tissue) | 4.7 ± 0.7 | 10.97 ± 2.8 | 24.67 ± 7.2 | p < 0.05 |

| Circular Contraction (g/g tissue) | 4.9 ± 0.6 | 11.55 ± 1.5 | 7.7 ± 0.52 | p < 0.05 |

(Data sourced from Grigoletto et al., 2023)

Table 2: Summary of this compound's Effects on Gut Pathology in A53T α-Synuclein Mice

| Parameter | Observation in Vehicle-Treated Tg Mice | Effect of this compound Treatment |

|---|---|---|

| Inflammation | Elevated levels of serum and colonic IL-1β and TNF-α. | Significantly reduced levels of IL-1β and TNF-α. |

| Enteric Glial Cells | Increased number of activated (GFAP-positive) glia in the colon. | Decreased number of GFAP-positive glia cells. |

| Axonal Integrity | Evidence of axonal degeneration. | Improved axonal health, indicated by an increase in NF-H and VAChT staining. |

| Gut Microbiome | Dysbiosis (imbalanced microbial composition). | Restored a well-balanced intestinal microbial composition, comparable to non-transgenic mice. |

These preclinical findings suggest that this compound not only acts as a prokinetic agent but may also possess anti-inflammatory and neuro-restorative properties within the enteric nervous system.

Early Clinical Research in Human GI Motility Disorders

While the aforementioned preclinical study provides a direct link to PD, early clinical trials in patient populations with chronic constipation and gastroparesis established this compound's prokinetic efficacy and safety in humans. These studies are critical for validating its mechanism of action.

Study in Chronic Idiopathic Constipation (CIC)

-

Experimental Protocol (NCT00391820) : This was a 4-week, randomized, double-blind, placebo-controlled, dose-response Phase 2 study. Patients with a baseline frequency of less than three spontaneous bowel movements (SBM) per week received a once-daily dose of placebo or this compound (15, 30, or 50 mg). The primary endpoint was the change from baseline in the weekly frequency of SBMs.

-

Quantitative Data : this compound demonstrated a statistically significant and clinically meaningful improvement in bowel movement frequency.

Table 3: Efficacy of this compound in Patients with Chronic Idiopathic Constipation (4-Week Treatment)

| Endpoint (Mean Increase in Weekly Frequency) | Placebo | This compound (15 mg) | This compound (30 mg) | This compound (50 mg) | Statistical Significance |

|---|---|---|---|---|---|

| Spontaneous Bowel Movements (SBM) | 1.4 | 3.6 | 3.3 | 3.5 | p < 0.0001 (all doses vs. placebo) |

| Complete Spontaneous Bowel Movements (CSBM) | 0.6 | 2.3 | 1.8 | 2.3 | Significant vs. placebo |

(Data sourced from a Phase 2 study)

Study in Diabetic and Idiopathic Gastroparesis

-

Experimental Protocol (DIGEST Study - NCT02267525) : This was a 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2b study involving 232 patients. Participants received a once-daily dose of placebo or this compound (5, 15, or 30 mg). The primary endpoint was the improvement in the Gastroparesis Cardinal Symptom Index (GCSI) score at week 4. Gastric emptying was also assessed.

-

Quantitative Data : The 5 mg dose of this compound was identified as the optimal dose, providing significant symptom relief and acceleration of gastric emptying with a favorable side-effect profile. Higher doses did not show improved symptom scores, potentially due to an increased rate of GI side effects like nausea and diarrhea.

Table 4: Efficacy of this compound (5 mg) in Patients with Gastroparesis (4-Week Assessment)

| Endpoint | Result for this compound (5 mg) vs. Placebo |

|---|---|

| Gastroparesis Cardinal Symptom Index (GCSI) | Statistically significant improvement (p = 0.0327). |

| Gastroparesis Rating Scale (GRS) | Statistically significant improvement (p = 0.0159). |

| Gastric Emptying Time | Statistically significant improvement (p < 0.001). |

| Key Symptom Scores (bloating, early satiety, etc.) | Statistically significant improvement (p < 0.05). |

(Data sourced from the Phase 2b DIGEST study)

Conclusion and Future Directions

The early research on this compound provides a strong scientific rationale for its investigation as a treatment for constipation associated with Parkinson's disease. Its highly selective 5-HT4 receptor agonist activity is well-established, and its prokinetic effects have been consistently demonstrated in both preclinical models and human clinical trials for chronic constipation and gastroparesis.

The study in the A53T alpha-synuclein mouse model is particularly compelling, as it shows that this compound not only rescues the primary symptom of constipation but also ameliorates underlying gut inflammation, axonal degeneration, and dysbiosis. These findings suggest a potential for disease modification within the enteric nervous system, a hypothesis that warrants further investigation.

Based on this promising data, this compound stands out as a strong candidate for clinical studies specifically designed to treat constipation in patients with Parkinson's disease. Future research should focus on confirming these effects in the PD patient population, determining the optimal dosage, and further exploring the potential anti-inflammatory and neuroprotective benefits of long-term treatment.

References

- 1. This compound rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease [ricerca.sns.it]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Velusetrag (TD-5108): A Selective 5-HT4 Receptor Agonist

An In-depth Technical Guide on the Discovery and Development of a Promising Prokinetic Agent

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, primarily gastroparesis and chronic idiopathic constipation. Its development represents a targeted approach to prokinetic therapy, aiming to improve on the safety and efficacy of earlier generations of 5-HT4 agonists. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental methodologies related to this compound.

Discovery and Preclinical Development

This compound was discovered and developed by Theravance Biopharma. The drug was designed to be a high-affinity, high-intrinsic activity agonist for the 5-HT4 receptor, with a focus on selectivity to minimize off-target effects, particularly at the 5-HT2B and hERG potassium channels, which were associated with adverse cardiovascular events in earlier 5-HT4 agonists.[1][2]

In Vitro Pharmacology

Preclinical in vitro studies were crucial in characterizing the pharmacological profile of this compound. These studies demonstrated its high affinity and functional potency at the human 5-HT4 receptor, as well as its selectivity over a wide range of other receptors.

Table 1: In Vitro Pharmacological Profile of this compound (TD-5108)

| Parameter | Value | Description | Reference |

| Binding Affinity (pKi) | |||

| Human 5-HT4(c) Receptor | 7.7 | Logarithmic scale of the inhibition constant, indicating high affinity. | [1] |

| Functional Potency (pEC50) | |||

| cAMP Elevation (h5-HT4(c) cells) | 8.3 | Logarithmic scale of the half-maximal effective concentration for cyclic AMP production. | [1] |

| Rat Esophagus Relaxation | 7.9 | Logarithmic scale of the half-maximal effective concentration for relaxation of rat esophageal tissue. | [1] |

| Guinea Pig Colon Contraction | 7.9 | Logarithmic scale of the half-maximal effective concentration for contraction of guinea pig colonic tissue. | |

| Selectivity | |||

| Over other 5-HT receptors | >500-fold | Significantly lower affinity for other serotonin receptor subtypes. | |

| Over other biogenic amine receptors | ≥25-fold | Demonstrates selectivity against other receptors for neurotransmitters like dopamine and adrenaline. |

Experimental Protocols: Preclinical Pharmacology

Radioligand Binding Assays (for pKi determination): Membranes from HEK293 cells stably expressing the human 5-HT4(c) receptor were incubated with a radiolabeled ligand (e.g., [3H]-GR113808) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

cAMP Accumulation Assays (for pEC50 determination): HEK293 cells expressing the human 5-HT4(c) receptor were incubated with various concentrations of this compound. The intracellular accumulation of cyclic adenosine monophosphate (cAMP) was measured using methods such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF). The concentration of this compound that produced 50% of the maximal response (EC50) was determined, and the pEC50 (negative logarithm of the EC50) was calculated.

Isolated Tissue Assays (for functional potency): Tissues such as rat esophagus and guinea pig colon, which endogenously express 5-HT4 receptors, were mounted in organ baths. The tissues were contracted with an appropriate agent (e.g., carbachol for rat esophagus) and then exposed to cumulative concentrations of this compound to measure relaxation (esophagus) or contraction (colon). Dose-response curves were generated to determine the EC50 and subsequently the pEC50.

Mechanism of Action

This compound exerts its prokinetic effects by selectively activating 5-HT4 receptors, which are G-protein coupled receptors predominantly found on neurons in the enteric nervous system.

Activation of the 5-HT4 receptor by this compound leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced acetylcholine release from enteric neurons. Increased acetylcholine stimulates muscle contractions in the gastrointestinal tract, thereby promoting motility.

Clinical Development

This compound has undergone several clinical trials to evaluate its efficacy and safety in treating gastroparesis and chronic idiopathic constipation.

Clinical Trials in Gastroparesis

Two key clinical trials in patients with diabetic or idiopathic gastroparesis have been conducted: a Phase 2 proof-of-concept study and a larger Phase 2b dose-ranging study.

Table 2: Summary of Key Clinical Trials of this compound in Gastroparesis

| Study | Phase | N | Patient Population | Doses | Primary Endpoint(s) | Key Outcomes | Reference(s) |

| NCT01718938 | 2 | 34 | Diabetic or Idiopathic Gastroparesis | 5, 15, 30 mg once daily | Proportion of subjects with ≥20% reduction in Gastric Emptying Half-Time (GE t1/2) | All three doses of this compound reduced GE t1/2 compared to placebo. The 30 mg dose significantly increased the proportion of subjects with ≥20% reduction in GE t1/2 vs. placebo (52% vs. 5%, p=0.002). | |

| NCT02267525 | 2b | 232 | Diabetic or Idiopathic Gastroparesis | 5, 15, 30 mg once daily | Change from baseline in Gastroparesis Cardinal Symptom Index (GCSI) total score at week 4 | The 5 mg dose showed a statistically significant improvement in GCSI score compared to placebo (LS mean difference: -0.4, 95% CI: -0.75 to -0.03; nominal p=0.0327). The 15 mg and 30 mg doses did not show a significant improvement in symptoms. |

Clinical Trial in Chronic Idiopathic Constipation

A Phase 2 study was also conducted to assess the efficacy of this compound in patients with chronic idiopathic constipation.

Table 3: Summary of Phase 2 Clinical Trial of this compound in Chronic Idiopathic Constipation

| Study | Phase | N | Patient Population | Doses | Primary Endpoint(s) | Key Outcomes | Reference(s) |

| NCT00391820 | 2 | 401 | Chronic Idiopathic Constipation | 15, 30, 50 mg once daily | Change from baseline in the weekly frequency of spontaneous bowel movements (SBMs) | All doses of this compound resulted in statistically significant increases in the weekly frequency of SBMs compared to placebo (mean increase of 3.3-3.6 vs. 1.4 for placebo, p < 0.0001). |

Experimental Protocols: Clinical Assessments

Gastroparesis Cardinal Symptom Index (GCSI): The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms. It consists of nine items grouped into three subscales: nausea/vomiting (3 items), postprandial fullness/early satiety (4 items), and bloating (2 items). Patients rate the severity of each symptom over the past 24 hours on a scale from 0 (none) to 5 (very severe). The total GCSI score is the average of the scores for the three subscales.

[13C]-Octanoate Breath Test for Gastric Emptying: This non-invasive test measures the rate of solid-phase gastric emptying. The patient consumes a standardized meal (e.g., a scrambled egg) containing a non-radioactive isotope, 13C-octanoic acid. As the meal is emptied from the stomach and the 13C-octanoic acid is absorbed in the small intestine and metabolized in the liver, 13CO2 is produced and exhaled in the breath. Breath samples are collected at regular intervals over several hours. The rate of appearance of 13CO2 in the breath is used to calculate the gastric emptying half-time (t1/2), which is the time it takes for half of the meal to empty from the stomach.

Development Workflow

The development of this compound followed a structured path from initial discovery to clinical evaluation.

Conclusion

This compound (TD-5108) is a highly selective 5-HT4 receptor agonist with demonstrated prokinetic activity in both preclinical and clinical studies. Its development has provided valuable insights into the therapeutic potential of targeting the 5-HT4 receptor for gastrointestinal motility disorders. While the clinical development for gastroparesis showed promising results, particularly at the 5 mg dose for symptom improvement, further studies would be needed to fully establish its place in therapy. The comprehensive data gathered throughout its development journey, from in vitro pharmacology to patient-reported outcomes in clinical trials, serves as a robust case study for the targeted development of gastrointestinal prokinetic agents.

References

Velusetrag: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with this compound's mechanism of action. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development in this area.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex structure designed for high affinity and selectivity to the 5-HT4 receptor.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-((1R,3r,5S)-8-{(2R)-2-hydroxy-3-[(methanesulfonyl)(methyl)amino]propyl}-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-(propan-2-yl)-1H-quinoline-3-carboxamide |

| CAS Number | 866933-46-2 (free base), 866933-51-9 (hydrochloride)[1] |

| Molecular Formula | C25H36N4O5S[1] |

| SMILES | CC(C)n1c2ccccc2cc(C(=O)N[C@H]3C[C@H]4CC--INVALID-LINK--N4C--INVALID-LINK--O)c1=O |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 504.64 g/mol (free base)[2], 541.11 g/mol (hydrochloride)[2] |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

| pKa | Not publicly available |

| logP (Octanol-Water Partition Coefficient) | Not publicly available |

| Solubility | Soluble in DMSO. In aqueous solutions, solubility is reported as ≥ 5.48 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |

Mechanism of Action and Signaling Pathways

This compound exerts its prokinetic effects by acting as a high-efficacy agonist at the serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor initiates a cascade of intracellular events primarily aimed at modulating neuronal excitability and neurotransmitter release in the gastrointestinal tract. The signaling pathways are multifaceted, involving both canonical and non-canonical routes.

Canonical Gs-Protein Coupled Pathway

The primary and most well-understood signaling cascade initiated by 5-HT4 receptor activation is the Gs-protein coupled pathway.

Upon binding of this compound, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including ion channels and transcription factors like the cAMP response element-binding protein (CREB), leading to increased neuronal excitability and acetylcholine release, which enhances gastrointestinal motility.

Non-Canonical Src-Mediated Pathway

Recent studies have revealed a G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of the non-receptor tyrosine kinase, Src.

This pathway suggests that the 5-HT4 receptor can directly interact with and activate Src. Activated Src can then initiate the extracellular signal-regulated kinase (ERK) pathway, a mitogen-activated protein kinase (MAPK) cascade. This G-protein-independent activation of ERK is thought to be involved in neuronal plasticity and cell survival.

Key Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of this compound.

In Vitro Assays

This assay quantifies the ability of this compound to stimulate the production of cyclic AMP in a cell line expressing the human 5-HT4 receptor.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT4 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Cell Plating: Cells are harvested and seeded into 96-well plates at a density of approximately 20,000 to 50,000 cells per well and incubated overnight to allow for attachment.

-

Compound Addition: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. This compound is then added at various concentrations.

-

Incubation: The plates are incubated for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.

-

Data Analysis: The concentration-response curve is plotted, and the pEC50 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) is calculated.

This ex vivo assay assesses the prokinetic activity of this compound by measuring its ability to induce contractions in isolated guinea pig colonic tissue.

Protocol:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the distal colon is excised and placed in Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully dissected.

-

Organ Bath Setup: The tissue strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

-

Compound Addition: this compound is added cumulatively to the organ bath at increasing concentrations.

-

Data Recording and Analysis: The contractile responses are recorded, and a concentration-response curve is generated to determine the pEC50 value.

In Vivo Assays

This in vivo model evaluates the effect of this compound on the rate of movement of intestinal contents through the colon.

Protocol:

-

Animal Preparation: Male guinea pigs are fasted overnight with free access to water.

-

Drug Administration: this compound or vehicle is administered, typically via subcutaneous injection.

-

Marker Administration: A non-absorbable colored marker, such as carmine red or a charcoal meal, is administered orally or directly into the stomach via gavage.

-

Observation: The animals are housed in individual cages with a clean surface to facilitate the observation of fecal pellets.

-

Measurement: The time from marker administration to the appearance of the first colored fecal pellet is recorded as the colonic transit time.

-

Data Analysis: The colonic transit times for the this compound-treated groups are compared to the vehicle control group.

This non-invasive in vivo method measures the rate at which the stomach empties its contents into the small intestine.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight.

-

Drug Administration: this compound or vehicle is administered orally.

-

Test Meal Administration: A liquid test meal containing a non-radioactive isotope, such as 13C-spirulina or 13C-octanoic acid, is given by oral gavage.

-

Breath Sample Collection: The rats are placed in metabolic chambers, and breath samples are collected at regular intervals.

-

Isotope Analysis: The concentration of 13CO2 in the breath samples is measured using an isotope ratio mass spectrometer.

-

Data Analysis: The rate of 13CO2 excretion is used to calculate the gastric emptying rate, often expressed as the half-emptying time (t1/2).

Conclusion

This compound is a potent and selective 5-HT4 receptor agonist with a well-defined mechanism of action that involves both canonical and non-canonical signaling pathways. Its prokinetic effects have been demonstrated in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and other 5-HT4 receptor agonists in the treatment of gastrointestinal motility disorders. While a significant body of data exists, further research to determine specific physicochemical properties such as melting point, boiling point, pKa, and logP would provide a more complete profile of this compound.

References

In Vivo Preclinical Profile of Velusetrag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal (GI) motility disorders, including chronic idiopathic constipation and gastroparesis.[1][2][3] As a prokinetic agent, this compound enhances GI transit and function by activating 5-HT4 receptors, which are crucial in regulating gut motility.[4][5] This technical guide provides a comprehensive overview of the in vivo preclinical profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its prokinetic effects through the selective agonism of the 5-HT4 receptor. This receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract. Activation of the 5-HT4 receptor initiates a downstream signaling cascade, leading to increased acetylcholine release and subsequent smooth muscle contraction and enhanced peristalsis. Unlike older 5-HT4 agonists, this compound exhibits high selectivity for the 5-HT4 receptor with negligible affinity for other serotonin receptor subtypes or the hERG potassium channel, suggesting a favorable cardiovascular safety profile.

Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Velusetrag in Preclinical Gastroparesis Research: Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of velusetrag, a potent and selective serotonin 5-HT4 receptor agonist, in mouse models of gastrointestinal (GI) dysmotility. While direct studies in established mouse models of gastroparesis are not yet available in published literature, research in related models of severe gut dysmotility, such as Chronic Intestinal Pseudo-Obstruction (CIPO) and constipation associated with Parkinson's Disease, offers valuable insights into effective dosages and experimental designs. This document outlines these protocols, which can be adapted for the investigation of this compound in murine models of gastroparesis.

Mechanism of Action and Signaling Pathway

This compound is a high-affinity agonist for the 5-HT4 receptor.[1] In the gastrointestinal tract, activation of these receptors, which are predominantly located on presynaptic terminals of enteric neurons, enhances the release of acetylcholine (ACh).[2] Increased ACh levels stimulate smooth muscle contraction in the gut wall, thereby promoting gastrointestinal motility and accelerating transit.[2] This prokinetic effect makes this compound a promising candidate for conditions characterized by delayed gastric emptying, such as gastroparesis.

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of GI dysmotility.

Table 1: this compound Dosage in Mouse Models

| Mouse Model | Dosage Range (Oral) | Treatment Duration | Key Findings | Reference |

| Chronic Intestinal Pseudo-Obstruction (SCA7 Tg) | 1 and 3 mg/kg/day | 5 weeks | Reversed intestinal abnormalities and neuronal loss. | [3] |

| Parkinson's Disease (A53T α-synuclein Tg) | 1 and 3 mg/kg/day | 4 weeks | Increased colonic motility and reduced constipation. | [2] |

Table 2: Efficacy of this compound on Gastrointestinal Motility in Mice

| Mouse Model | Dosage (Oral) | Parameter Measured | Outcome | Reference |

| Parkinson's Disease (A53T α-synuclein Tg) | 1 mg/kg | Ex vivo colonic longitudinal contraction | Increased from ~4.7 g/g tissue to ~11.0 g/g tissue. | |

| Parkinson's Disease (A53T α-synuclein Tg) | 3 mg/kg | Ex vivo colonic longitudinal contraction | Increased from ~4.7 g/g tissue to ~24.7 g/g tissue. | |

| Parkinson's Disease (A53T α-synuclein Tg) | 1 mg/kg | Ex vivo colonic circular contraction | Increased from ~4.9 g/g tissue to ~11.6 g/g tissue. | |

| Parkinson's Disease (A53T α-synuclein Tg) | 3 mg/kg | Ex vivo colonic circular contraction | Increased from ~4.9 g/g tissue to ~7.7 g/g tissue. | |

| CIPO (SCA7 Tg) | 3 mg/kg | Intestinal Histological Score | Reduced damage score from 3.2 to 1.5 in the colon. | |

| CIPO (SCA7 Tg) | 3 mg/kg | Enteric Neuronal Count (Colon) | Significantly increased the number of Hu C/D positive neurons towards wild-type levels. |

Experimental Protocols

The following are detailed methodologies from key experiments that can be adapted for studying this compound in mouse models of gastroparesis.

Protocol 1: Chronic Oral Administration of this compound in a Mouse Model of GI Dysmotility

This protocol is adapted from studies in CIPO and Parkinson's disease mouse models.

Objective: To assess the long-term efficacy of this compound on gastrointestinal transit and underlying pathophysiology in a mouse model of gastroparesis.

Materials:

-

This compound (TD-5108)

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Gastroparesis mouse model (e.g., diabetic db/db mice, or chemically-induced delayed gastric emptying models)

-

Wild-type control mice

-

Oral gavage needles

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Wild-type + Vehicle

-

Group 2: Gastroparesis Model + Vehicle

-

Group 3: Gastroparesis Model + this compound (1 mg/kg)

-

Group 4: Gastroparesis Model + this compound (3 mg/kg)

-

-

Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily.

-

Drug Administration: Administer the assigned treatment orally via gavage once daily for 4-5 weeks. Monitor the body weight of the mice regularly.

-

Assessment of Gastric Emptying: At the end of the treatment period, assess gastric emptying using a standardized method (e.g., solid-phase or liquid-phase gastric emptying study with a non-absorbable marker).

-

Tissue Collection: Following the functional assessment, euthanize the mice and collect stomach and intestinal tissues for histological and molecular analysis (e.g., neuronal counts, inflammatory markers).

Figure 2: Chronic Oral Administration Workflow

Protocol 2: Ex Vivo Assessment of Gastrointestinal Contractility

This protocol is based on the methodology used to assess the prokinetic effects of this compound in a Parkinson's disease mouse model.

Objective: To determine the direct effect of chronic this compound treatment on the contractility of gastric and intestinal smooth muscle.

Materials:

-

Krebs-Ringer bicarbonate solution

-

Organ bath system with force transducers

-

Platinum electrodes for electrical field stimulation (EFS)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Surgical instruments for tissue dissection

Procedure:

-

Tissue Preparation: Following euthanasia from the in vivo study, carefully dissect segments of the gastric antrum and proximal small intestine.

-

Mounting: Mount the tissue segments in organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the tissues to equilibrate for at least 30 minutes under a resting tension.

-